molecular formula C17H16N2O4 B6035115 N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B6035115
M. Wt: 312.32 g/mol
InChI Key: DLNQLMPUMQMXAA-GIJQJNRQSA-N
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Description

N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone compounds with various functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a benzodioxine ring and a hydrazone moiety. These structural elements contribute to its distinctive chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-5-4-6-12(16(11)20)9-18-19-17(21)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15,20H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQLMPUMQMXAA-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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